5-Bromo-N-[2-(furan-2-yl)-2-methoxyethyl]pyrimidin-2-amine
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Overview
Description
5-Bromo-N-[2-(furan-2-yl)-2-methoxyethyl]pyrimidin-2-amine is a heterocyclic compound that features a pyrimidine ring substituted with a bromine atom and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N-[2-(furan-2-yl)-2-methoxyethyl]pyrimidin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the pyrimidine ring, which is then brominated.
Bromination: The bromination of the pyrimidine ring can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile.
Coupling Reaction: The brominated pyrimidine is then coupled with 2-(furan-2-yl)-2-methoxyethylamine using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-N-[2-(furan-2-yl)-2-methoxyethyl]pyrimidin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The furan ring can be subjected to oxidation or reduction under appropriate conditions.
Coupling Reactions: The compound can participate in further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
Substitution: Products with different functional groups replacing the bromine atom.
Oxidation: Oxidized derivatives of the furan ring.
Reduction: Reduced forms of the furan ring or the pyrimidine ring.
Scientific Research Applications
5-Bromo-N-[2-(furan-2-yl)-2-methoxyethyl]pyrimidin-2-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in the study of biological pathways and mechanisms due to its structural features.
Mechanism of Action
The mechanism of action of 5-Bromo-N-[2-(furan-2-yl)-2-methoxyethyl]pyrimidin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-N-(furan-2-ylmethyl)pyrimidin-2-amine
- 5-Bromo-2-(furan-2-ylmethylamino)pyrimidine
Uniqueness
5-Bromo-N-[2-(furan-2-yl)-2-methoxyethyl]pyrimidin-2-amine is unique due to the presence of both a furan ring and a methoxyethyl group, which can impart distinct chemical and biological properties compared to other similar compounds .
Properties
IUPAC Name |
5-bromo-N-[2-(furan-2-yl)-2-methoxyethyl]pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN3O2/c1-16-10(9-3-2-4-17-9)7-15-11-13-5-8(12)6-14-11/h2-6,10H,7H2,1H3,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAYZJSSHKIHEOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC1=NC=C(C=N1)Br)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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